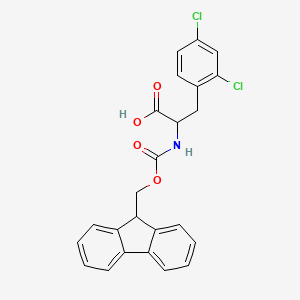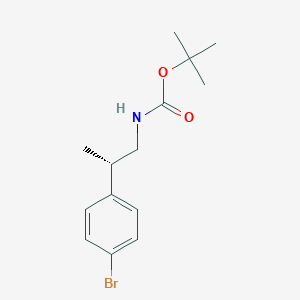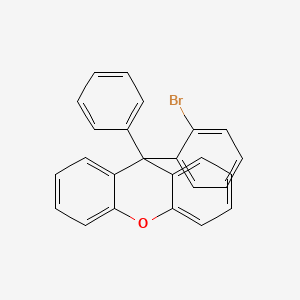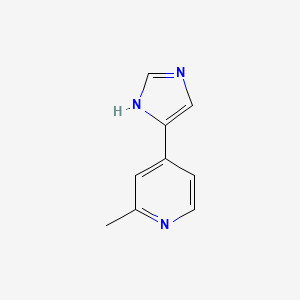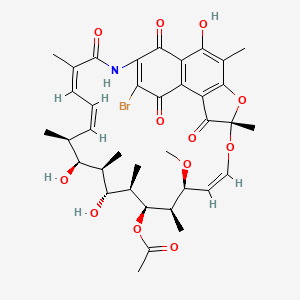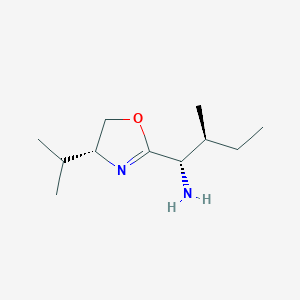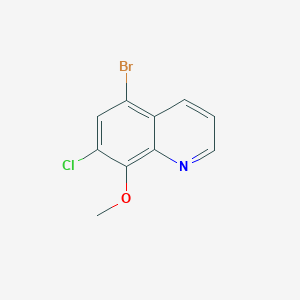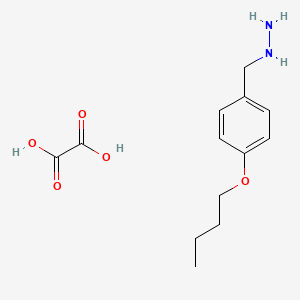
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Wissenschaftliche Forschungsanwendungen
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving imidazole-containing compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, leveraging its reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The piperidine ring provides structural rigidity, while the benzyloxycarbonyl group can modulate the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid: This compound features a pyrimidine ring instead of an imidazole ring, offering different reactivity and biological activity.
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid: This compound has an acetic acid moiety, which can influence its solubility and reactivity.
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its combination of a piperidine ring, an imidazole ring, and a benzyloxycarbonyl group. This unique structure provides a balance of reactivity, stability, and biological activity, making it a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
1359656-89-5 |
|---|---|
Molekularformel |
C17H19N3O4 |
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4/c21-16(22)14-10-18-15(19-14)13-6-8-20(9-7-13)17(23)24-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,18,19)(H,21,22) |
InChI-Schlüssel |
CTCWUUDXYLXRAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=NC=C(N2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
